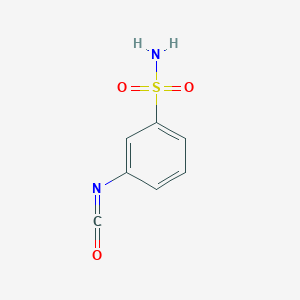
3-Isocyanato-benzenesulfonamide
Übersicht
Beschreibung
3-Isocyanato-benzenesulfonamide is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
3-Isocyanato-benzenesulfonamide has shown promise as a lead compound for developing new antimicrobial agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design. The compound's sulfonamide group is known for its biological activity, particularly in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and disease mechanisms.
Antimicrobial Activity
Research has indicated that compounds with a benzenesulfonamide backbone exhibit a range of biological activities, including antibacterial and antifungal properties. The ability of this compound to inhibit specific CA isoforms could lead to the development of targeted therapies with fewer side effects compared to existing drugs .
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases is particularly relevant for treating conditions such as glaucoma and epilepsy. Studies have demonstrated that derivatives of benzenesulfonamides can bind selectively to various CA isoforms, suggesting that this compound may be further investigated for its potential as a selective CA inhibitor .
Polymer Chemistry Applications
In polymer chemistry, this compound can serve as a chemical intermediate in the synthesis of polyurethanes and other polymeric materials. Its isocyanate functional group allows for reactions with alcohols and amines, leading to the formation of urethane linkages.
Synthesis of Polyurethanes
The incorporation of this compound into polyurethane formulations can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in industries requiring durable and heat-resistant materials, such as automotive and construction sectors.
Structure-Activity Relationship Studies
Recent studies have focused on understanding the structure-activity relationships (SAR) of benzenesulfonamide derivatives, including this compound. These investigations reveal how modifications to the sulfonamide and isocyanate groups can influence biological activity and binding affinity to target enzymes .
| Compound | Binding Affinity (K_d) | Target Enzyme |
|---|---|---|
| This compound | 6 nM | Carbonic Anhydrase I |
| Other Derivative | 1.85 µM | Carbonic Anhydrase XII |
Antiviral Activity
In addition to its antibacterial properties, there are preliminary findings suggesting that compounds related to this compound may exhibit antiviral activity against certain viruses. This potential opens avenues for research into new antiviral therapies .
Eigenschaften
Molekularformel |
C7H6N2O3S |
|---|---|
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
3-isocyanatobenzenesulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-2-6(4-7)9-5-10/h1-4H,(H2,8,11,12) |
InChI-Schlüssel |
QSLQGRANLYXHGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













